Danoprevir

Beschreibung

This compound has been used in trials studying the treatment of Hepatitis C, Chronic.

This compound is an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, this compound binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. This compound may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

an NS3/4A protease inhibito

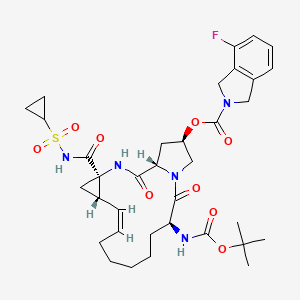

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7-/t22-,23-,27+,28+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTDLPBHTSMEJZ-JSZLBQEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46FN5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850876-88-9 | |

| Record name | Danoprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850876-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danoprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850876889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danoprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DANOPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911Z9PCQ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danoprevir's Mechanism of Action Against HCV NS3/4A Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danoprevir is a potent, orally bioavailable, peptidomimetic macrocyclic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2][3] This enzyme is essential for viral replication, cleaving the HCV polyprotein at four specific sites to produce mature non-structural proteins required for the viral life cycle.[4][5] this compound acts as a competitive, non-covalent inhibitor by binding with high affinity to the active site of the NS3/4A protease, thereby preventing substrate binding and subsequent polyprotein processing.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

The HCV NS3 protein possesses a serine protease domain at its N-terminus and an RNA helicase at its C-terminus.[4] The protease activity is dependent on its association with the NS4A cofactor, which stabilizes the enzyme's structure and localizes it to the endoplasmic reticulum membrane.[4] The NS3/4A protease is responsible for cleaving the viral polyprotein downstream of NS3, generating functional NS4A, NS4B, NS5A, and NS5B proteins.[4][6]

This compound was developed through structure-based drug design to specifically target the NS3/4A protease active site.[7][8] It is a macrocyclic peptidomimetic that mimics the natural substrate of the protease.[7][9] Its binding to the active site is characterized by a high affinity and a slow dissociation rate, leading to sustained inhibition of the enzyme.[9][10] X-ray crystallography studies have revealed that this compound binds non-covalently to the catalytic triad (H57, D81, S139) and surrounding subsites (S1 to S4) of the NS3 protease.[4][8][11] This binding physically obstructs the entry of the viral polyprotein substrate, effectively halting viral replication.[1][4]

Signaling Pathway of HCV Polyprotein Processing and Inhibition by this compound

Caption: Inhibition of HCV polyprotein processing by this compound.

Quantitative Data

This compound exhibits potent inhibitory activity against various HCV genotypes, with particularly high efficacy against genotypes 1, 4, 5, and 6.[6][9][10] Its potency is reduced against genotypes 2 and 3.[2][10] The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS3/4A Protease

| Parameter | HCV Genotype | Value (nM) | Reference(s) |

| IC₅₀ | 1 | 0.29 | [9][10] |

| 1a | 0.2 - 0.4 | [2][6][10] | |

| 1b | 0.2 - 0.4 | [2][6][10] | |

| 2b | 1.6 | [2][6][10] | |

| 3a | 3.5 | [2][6][10] | |

| 4 | 0.2 - 0.4 | [6][10] | |

| 5 | 0.2 - 0.4 | [6][10] | |

| 6 | 0.2 - 0.4 | [6][10] | |

| Kᵢ | 1 (H strain) | 7 | [5] |

| Kᴅ | 1a | 2.5 (NS3 alone), 4.0 (NS3/4A) | [4] |

| 1b | 1.6 (NS3 alone), 6.5 (NS3/4A) | [4] | |

| 3a | 21 (NS3 alone) | [4] |

Table 2: Antiviral Activity of this compound in HCV Replicon Systems

| Parameter | HCV Genotype | Cell Line | Value (nM) | Reference(s) |

| EC₅₀ | 1b | Huh-7 | 1.8 | [2][6][9] |

| EC₅₀ | 1, 4, 6 | Huh7.5 | 2 - 3 | [9][10] |

| EC₅₀ | 2, 3, 5 | Huh7.5 | 280 - 750 | [9][10] |

Table 3: Impact of Resistance-Associated Substitutions (RASs) on this compound Activity (Genotype 1b)

| NS3 Mutation | EC₅₀ (nM) | Fold Change in EC₅₀ | Reference(s) |

| Wild-Type | 1.8 | 1 | [8][9] |

| R155K | 111.6 | 62 | [9] |

| D168A | 50.6 | 28 | [12] |

| D168E | - | 75 | [8] |

| D168V | 10.4 ± 6.3 | 93 | [8] |

| Y56H/D168A | 136 | 75.5 | [12] |

| V36M | - | No significant change | [9] |

| V170A | - | No significant change | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

NS3/4A Protease Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the recombinant HCV NS3/4A protease. A common method is the continuous fluorescent resonance energy transfer (FRET) assay.[9]

Protocol:

-

Reaction Mixture Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and a detergent such as 0.6 mM lauryldimethylamine N-oxide.[13]

-

Substrate and Cofactor Addition: Add 25 µM of a synthetic NS4A peptide cofactor and 0.5 µM of a FRET-based substrate to the assay buffer.[9][13] A typical substrate is Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2.[9][13]

-

Inhibitor Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Add the diluted inhibitor to the wells of a black 96-well plate.

-

Enzyme Addition and Incubation: Initiate the reaction by adding a low concentration (e.g., 50 pM) of the recombinant K2040 NS3/4A enzyme to the wells.[9][13]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader. Cleavage of the FRET substrate by the protease separates the fluorophore (e.g., 5-FAMsp) from the quencher (e.g., QXL520), resulting in an increase in fluorescence emission.

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the reaction progress curves. Plot the initial rates against the inhibitor concentration and fit the data to a four-parameter logistic function to determine the IC₅₀ value.[9]

Workflow for NS3/4A FRET-based Inhibition Assay

Caption: Workflow of the FRET-based enzyme inhibition assay.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of this compound by quantifying its effect on HCV RNA replication in a human hepatocyte-derived cell line (e.g., Huh-7) harboring a subgenomic HCV replicon.

Protocol:

-

Cell Plating: Plate Huh-7 cells harboring an HCV replicon (e.g., K2040 replicon) in 96-well plates.[9]

-

Compound Addition: After 24 hours, add serial dilutions of this compound to the cell culture medium.

-

Incubation: Incubate the cells for 48-72 hours to allow for HCV RNA replication in the presence of the inhibitor.

-

RNA Extraction: Lyse the cells and extract the total intracellular RNA.

-

RNA Quantification: Quantify the level of HCV replicon RNA using a quantitative real-time reverse transcription PCR (qRT-PCR) assay.[9] Specific primers and a fluorescently labeled probe targeting a conserved region of the HCV genome (e.g., the 5' untranslated region) are used.[9]

-

Data Analysis: Normalize the HCV RNA levels to an internal control (e.g., a housekeeping gene). Plot the percentage of HCV RNA inhibition against the this compound concentration and fit the data to a four-parameter logistic function to determine the EC₅₀ value.

Logical Flow of HCV Replicon Assay

Caption: Logical flow of the HCV replicon assay.

Resistance to this compound

The high mutation rate of HCV can lead to the emergence of drug resistance. For this compound and other NS3/4A protease inhibitors, resistance-associated substitutions (RASs) have been identified, primarily at amino acid positions R155, A156, and D168.[14][15] The R155K substitution, for instance, confers a high level of resistance to this compound, increasing the EC₅₀ by over 60-fold.[9] The D168A mutation also significantly reduces susceptibility.[12] The large P2 isoindoline carbamate moiety of this compound interacts extensively with residues R155 and D168, explaining the impact of substitutions at these sites.[14] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for guiding combination therapies.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease, a critical enzyme for viral replication. Its mechanism of action involves competitive, non-covalent binding to the enzyme's active site, effectively blocking the processing of the viral polyprotein. While this compound has demonstrated significant clinical efficacy, particularly against HCV genotype 1, the potential for drug resistance highlights the ongoing need for research and development of novel antiviral strategies.[8] The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HCV therapeutics.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | SARS-CoV | HCV Protease | TargetMol [targetmol.com]

- 14. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Danoprevir: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir is a potent, orally bioavailable, second-generation protease inhibitor that has demonstrated significant efficacy against the Hepatitis C virus (HCV).[1] As a peptidomimetic macrocyclic inhibitor, it specifically targets the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme crucial for viral replication.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and clinical pharmacology of this compound, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Molecular Structure and Chemical Properties

This compound is a 15-membered macrocyclic compound containing an acylsulfonamide, a fluoroisoindole, and a tert-butyl carbamate moiety.[4] Its complex structure is a result of extensive structure-based drug design and optimization, leading to high potency and selectivity.[5]

| Property | Value | Source |

| Molecular Formula | C35H46FN5O9S | [6] |

| Molecular Weight | 731.83 g/mol | [7] |

| IUPAC Name | [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate | |

| CAS Number | 850876-88-9 | [8] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO and ethanol. | [9] |

| pKa | 4.43 ± 0.60 (Predicted) |

Mechanism of Action

This compound functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[3] The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature viral proteins necessary for viral replication.[3] By binding to the active site of the protease, this compound blocks this cleavage process, thereby halting the viral life cycle.[2] The binding of this compound to the NS3/4A protease is characterized by a two-step mechanism: an initial rapid binding followed by a slower isomerization to a more stable, tightly bound complex. This results in a slow dissociation rate and a prolonged duration of inhibition.[3]

Caption: this compound inhibits HCV replication by blocking the NS3/4A protease-mediated cleavage of the viral polyprotein.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the construction of key building blocks and their subsequent assembly into the final macrocyclic structure. A convergent synthesis strategy is often employed. The key steps include the synthesis of a cyclopropyl aminoester, followed by a series of coupling reactions and a ring-closing metathesis to form the macrocycle.

Caption: A simplified overview of the key stages in the chemical synthesis of this compound.

In Vitro Antiviral Activity

This compound exhibits potent antiviral activity against a range of HCV genotypes. Its inhibitory concentrations (IC50) and effective concentrations (EC50) are in the nanomolar range.

| Assay Type | HCV Genotype | IC50 / EC50 (nM) | Source |

| NS3/4A Protease Inhibition (IC50) | 1a | 0.2 - 0.4 | [7] |

| 1b | 0.2 - 0.4 | [7] | |

| 2b | 1.6 | [7] | |

| 3a | 3.5 | [7] | |

| 4 | 0.2 - 0.4 | [7] | |

| 5 | 0.2 - 0.4 | [7] | |

| 6 | 0.2 - 0.4 | [7] | |

| Replicon Assay (EC50) | 1b | 1.8 | [8] |

Pharmacokinetics and Pharmacodynamics

This compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] To enhance its pharmacokinetic profile, it is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor.[2][10] This co-administration significantly increases the plasma concentration and exposure of this compound, allowing for lower and less frequent dosing.[10]

| Parameter | This compound 100 mg (single dose) | This compound 100 mg + Ritonavir 100 mg (10 days) | Source |

| Cmax (ng/mL) | - | Increased ~3.2-fold | [10] |

| AUC (ng·h/mL) | - | Increased ~5.5-fold | [10] |

| C12h (ng/mL) | - | Increased ~42-fold | [10] |

Clinical Efficacy

Clinical trials have demonstrated high efficacy of this compound-based regimens in treating chronic HCV infection, particularly in patients with genotype 1b. The primary endpoint in these trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a curative endpoint.

| Study Name / Regimen | Patient Population | SVR12 Rate | Source |

| MANASA Study (this compound/r + Peg-IFNα-2a + Ribavirin) | Treatment-naïve, non-cirrhotic, HCV GT1 | 97.1% (136/140) | [11] |

| EVEREST Study (this compound/r + Ravidasvir + Ribavirin) | Treatment-naïve, non-cirrhotic, HCV GT1 | 100% | [11] |

| Phase 2/3 Trial (this compound/r + Ravidasvir + Ribavirin) | Treatment-naïve, non-cirrhotic, HCV GT1 | 99% (306/309) | [12] |

| MATTERHORN Study (this compound/r + Mericitabine + Peg-IFNα-2a/Ribavirin) | Non-cirrhotic, HCV GT1b, prior partial/null responders | 98.2% (55/56) | [11] |

| Prior Null Responders (this compound/r + Peg-IFNα-2a/Ribavirin) | HCV GT1b | 88% (14/16) | [13] |

| Prior Null Responders (this compound/r + Peg-IFNα-2a/Ribavirin) | HCV GT1a | 25% (2/8) | [13] |

Resistance

As with other direct-acting antiviral agents, resistance to this compound can emerge through mutations in the HCV NS3 protease. The most commonly observed resistance-associated variant is R155K.[14] Other substitutions at positions such as D168 have also been reported to confer resistance. The genetic barrier to resistance can differ between HCV subtypes.[13]

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This assay measures the in vitro inhibitory activity of this compound against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, and 15% glycerol.[15]

-

Enzyme and Substrate: Use a recombinant HCV NS3/4A protease and a synthetic FRET peptide substrate, such as one labeled with a 5-FAM/QXL™520 pair.[15] The substrate contains a specific cleavage site for the NS3/4A protease.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Procedure:

-

Add the reaction buffer, this compound dilutions (or DMSO control), and the FRET substrate to a 96-well plate.

-

Initiate the reaction by adding the NS3/4A protease.

-

Incubate at room temperature.

-

-

Data Acquisition: Monitor the increase in fluorescence over time at an excitation/emission of 490/520 nm.[15] Cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay evaluates the antiviral activity of this compound against HCV replication in a cellular context.

Methodology:

-

Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[1] The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.

-

Cell Plating: Seed the replicon-containing cells in 384-well plates.[1]

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 3 days).[1]

-

Luciferase Assay:

-

Lyse the cells.

-

Measure the luciferase activity using a luminometer. A decrease in luciferase activity corresponds to the inhibition of HCV replication.

-

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., using calcein AM) to ensure that the observed antiviral effect is not due to cellular toxicity.[1]

-

Data Analysis: Normalize the luciferase signal to the cytotoxicity data. Calculate the EC50 value by plotting the percentage of replicon inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease with a well-characterized molecular structure and mechanism of action. Its favorable pharmacokinetic profile, particularly when boosted with ritonavir, and high efficacy rates in clinical trials have established it as a valuable component of combination therapies for chronic hepatitis C. This technical guide provides essential data and methodologies for researchers and drug development professionals working with this compound and related antiviral compounds.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Impact of Low-dose Ritonavir on this compound Pharmacokinetics: Results of Computer-based Simulations and a Clinical Drug-drug Interaction Study | Certara [certara.com.cn]

- 3. The Synthetic method of Danoprevir_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Impact of low-dose ritonavir on this compound pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First clinical study using HCV protease inhibitor this compound to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound-Ritonavir plus Peginterferon Alfa-2a–Ribavirin in Hepatitis C Virus Genotype 1 Prior Null Responders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment of chronic hepatitis C patients with the NS3/4A protease inhibitor this compound (ITMN-191/RG7227) leads to robust reductions in viral RNA: a phase 1b multiple ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurogentec.com [eurogentec.com]

Danoprevir's Interaction with HCV Protease: A Deep Dive into Binding Affinity and Kinetics

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and kinetics of Danoprevir (also known as ITMN-191 and R7227) with the Hepatitis C Virus (HCV) NS3/4A protease. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative binding parameters, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

This compound is a potent, macrocyclic, non-covalent peptidomimetic inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2][3] It obstructs the maturation of viral proteins by selectively binding to the protease's active site, thereby halting the viral life cycle.[4]

Quantitative Analysis of this compound Binding

This compound exhibits a high binding affinity and is characterized by a slow and tight association with the NS3/4A protease, followed by an extremely slow dissociation, which contributes to its persistent inhibitory activity.[3][5] The binding mechanism follows a two-step induced-fit model, where an initial encounter complex (EI) rapidly forms and subsequently isomerizes to a more stable, tight-binding complex (EI*).[1][6]

Binding Affinity and Inhibitory Constants

The inhibitory potency of this compound has been quantified against various HCV genotypes and clinically relevant resistant mutants. The half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), and inhibition constant (Ki) values are summarized below.

| Parameter | HCV Genotype/Mutant | Value (nM) | Remarks |

| IC50 | Genotype 1a | 0.2 ± 0.01 | FRET-based assay.[5] |

| Genotype 1b | 0.29 ± 0.07 | FRET-based assay.[5] | |

| Genotype 2b | 1.6 ± 0.1 | FRET-based assay.[5] | |

| Genotype 3a | 3.5 | FRET-based assay.[4] | |

| Genotypes 4, 5, 6 | 0.2 - 0.4 | FRET-based assay.[4] | |

| Ki | Wild-Type | 0.062 (Ki*) | True biochemical potency after isomerization.[1][6] |

| Wild-Type | 100 (Ki) | Dissociation constant of the initial EI complex.[1][6] | |

| Kd | Genotype 1a (NS3/4A) | 4.0 | Determined by Surface Plasmon Resonance (SPR).[7] |

| Genotype 1b (NS3/4A) | 6.5 | Determined by Surface Plasmon Resonance (SPR).[7] | |

| Genotype 1a (NS3 only) | 2.5 | Determined by Surface Plasmon Resonance (SPR).[7] | |

| Genotype 1b (NS3 only) | 1.6 | Determined by Surface Plasmon Resonance (SPR).[7] | |

| Genotype 3a (NS3 only) | 21 | Determined by Surface Plasmon Resonance (SPR).[7] |

Kinetic Rate Constants

The two-step binding mechanism of this compound has been kinetically characterized, revealing the rates of association, isomerization, and dissociation.

| Rate Constant | Description | Value | Method |

| k_iso | Rate of isomerization from EI to EI | 6.2 x 10⁻² s⁻¹ | Progress curve analysis and protein fluorescence.[1][6] |

| k_off | Dissociation rate from the stable EI complex | 3.8 x 10⁻⁵ s⁻¹ | Progress curve analysis.[1][6] |

| t₁/₂ | Half-life of the EI* complex | ~5 hours | Calculated from k_off.[1][6] |

Experimental Protocols

The determination of this compound's binding affinity and kinetics relies on sophisticated biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

Continuous Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay

This assay is widely used to determine the IC50 values of HCV protease inhibitors.

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by the NS3/4A cleavage site. In the intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant HCV NS3/4A protease.

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2).[8]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and 25 µM NS4A peptide.[8][9]

-

This compound, serially diluted.

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Reactions are set up in 96-well or 384-well plates.[8]

-

This compound at various concentrations is pre-incubated with the NS3/4A protease in the assay buffer.

-

The reaction is initiated by the addition of the FRET substrate.

-

Fluorescence is monitored over time (e.g., for up to 1 hour) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., 490 nm/520 nm for 5-FAM/QXL520).[10]

-

Initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the initial rates against the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and determine association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (Kd).

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the direct measurement of the rates of complex formation and dissociation.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant HCV NS3/4A protease (ligand).

-

This compound (analyte) at various concentrations.

-

Immobilization buffers (e.g., sodium acetate) and running buffer.

-

Amine coupling reagents (EDC/NHS).

-

-

Procedure:

-

The NS3/4A protease is immobilized on the sensor chip surface, typically via amine coupling.

-

A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

-

This compound at various concentrations is injected over the surface for a defined period (association phase), during which the binding is monitored in real-time.

-

The injection of this compound is stopped, and the running buffer flows over the surface again (dissociation phase), allowing for the monitoring of the complex's dissociation.

-

The sensor surface is regenerated using a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.

-

The resulting sensorgrams (plots of response units vs. time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model or a two-state model) to determine kon, koff, and Kd.

-

Visualizing the Molecular Interactions and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Inhibition and binding kinetics of the hepatitis C virus NS3 protease inhibitor ITMN-191 reveals tight binding and slow dissociative behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. This compound, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diva-portal.org [diva-portal.org]

- 8. selleckchem.com [selleckchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. eurogentec.com [eurogentec.com]

In Vitro Antiviral Activity of Danoprevir Against Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Danoprevir, a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2][3][4] this compound has demonstrated significant efficacy against a range of HCV genotypes, and this document summarizes the key quantitative data, experimental methodologies, and the underlying mechanism of action to support further research and development in the field of HCV therapeutics.

Quantitative Antiviral Activity of this compound

The in vitro potency of this compound has been evaluated using two primary methodologies: enzymatic assays that measure the direct inhibition of the recombinant NS3/4A protease and cell-based assays utilizing HCV subgenomic replicons, which model viral replication within a cellular context. The data consistently demonstrates that this compound is highly active against HCV genotypes 1, 4, 5, and 6, with lower, though still significant, activity against genotypes 2 and 3.[1][5][6][7]

Table 1: In Vitro Potency of this compound Against HCV NS3/4A Protease (Enzymatic Assay)

| HCV Genotype | IC50 (nM) | Reference(s) |

| 1a | 0.2 - 0.4 | [5][7] |

| 1b | 0.2 - 0.4 | [5][7] |

| 2b | 1.6 | [6][7] |

| 3a | 3.5 | [6][7] |

| 4 | 0.2 - 0.4 | [5][6][7] |

| 5 | 0.35 | [6][7] |

| 6 | 0.45 | [5][6][7] |

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in vitro.

Table 2: In Vitro Anti-HCV Activity of this compound in Cell-Based Replicon Assays

| HCV Genotype | EC50 (nM) | Cell Line | Reference(s) |

| 1b | 1.8 | Huh-7 | [1][5] |

| 2a | 750 | Huh-7.5 | [6] |

| 3a | 280 | Huh-7.5 | [6] |

| 4a | 2 | Huh-7.5 | [6] |

| 5a | 670 | Huh-7.5 | [6] |

| 6a | 2 | Huh-7.5 | [6] |

EC50 (half maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cultured cells.

It is important to note that resistance to this compound can emerge through specific amino acid substitutions in the NS3 protease, with the R155K substitution conferring a high level of resistance.[5][8]

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro antiviral activity of this compound.

NS3/4A Protease Activity Assay (Continuous Fluorescent Resonance Energy Transfer - FRET)

This enzymatic assay quantifies the direct inhibitory effect of this compound on the HCV NS3/4A protease.

-

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the NS3/4A protease separates the fluorophore from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

-

Reagents:

-

Recombinant HCV NS3/4A protease (e.g., K2040 enzyme).

-

NS4A peptide cofactor.

-

FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2).[5]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and 0.6 mM lauryldimethylamine N-oxide.[9]

-

This compound (serially diluted).

-

-

Procedure:

-

Reactions are prepared in 96-well plates.

-

The assay buffer, NS4A peptide, and FRET substrate are combined.

-

This compound at various concentrations is added to the wells.

-

The reaction is initiated by the addition of the NS3/4A protease.

-

Fluorescence is monitored over time (e.g., for up to 1 hour) using a fluorescence plate reader.

-

Initial reaction rates are calculated from the linear phase of the reaction.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic function.[5]

-

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7 or Huh-7.5).

-

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate within host cells but do not produce infectious virus particles. These replicons often contain a reporter gene (e.g., luciferase) or can be quantified directly by RT-qPCR.

-

Materials:

-

Huh-7 or Huh-7.5 cells harboring a stable HCV replicon.

-

Cell culture medium and reagents.

-

This compound (serially diluted).

-

Reagents for RNA extraction and RT-qPCR or luciferase assay.

-

-

Procedure:

-

Cells harboring the HCV replicon are seeded in 96-well plates.

-

After cell attachment (e.g., 24 hours), the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Cells are incubated for a specified period (e.g., 48 or 72 hours).[5]

-

Quantification of HCV RNA:

-

RT-qPCR: Total intracellular RNA is extracted. The level of HCV replicon RNA is quantified by a one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay using primers and a probe specific to the HCV 5' untranslated region.[5]

-

Luciferase Assay: If the replicon contains a luciferase reporter, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

-

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic function.[9]

-

Mechanism of Action and Signaling Pathway

This compound is a peptidomimetic inhibitor that specifically targets the HCV NS3/4A serine protease.[5][10] The NS3 protease is essential for the HCV life cycle as it is responsible for cleaving the viral polyprotein at four specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[4] The NS4A protein acts as a cofactor, stabilizing the NS3 protease and localizing it to intracellular membranes.[4]

This compound binds to the active site of the NS3 protease in a highly selective and competitive manner, forming a stable enzyme-inhibitor complex.[10] This binding prevents the protease from accessing and cleaving its natural substrates, thereby halting the viral replication cycle.[10]

Visualizations

Diagram 1: Experimental Workflow for Determining this compound's In Vitro Antiviral Activity

Caption: Workflow for in vitro assessment of this compound.

Diagram 2: Mechanism of Action of this compound

Caption: this compound inhibits HCV replication.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound | SARS-CoV | HCV Protease | TargetMol [targetmol.com]

- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

The Ascendance of Danoprevir: A Technical Deep Dive into the Evolution of HCV Direct-Acting Antivirals

For Researchers, Scientists, and Drug Development Professionals

The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs), a class of drugs that target specific viral proteins essential for replication. Among these, the NS3/4A protease inhibitors stand out as a cornerstone of modern HCV therapy. This in-depth technical guide explores the pivotal role of danoprevir, a second-generation NS3/4A protease inhibitor, in the evolution of these life-saving therapeutics. We will delve into its mechanism of action, the experimental methodologies used to characterize its activity, and its clinical performance in the context of the broader landscape of HCV drug development.

The HCV NS3/4A Protease: A Prime Antiviral Target

The HCV genome is translated into a single large polyprotein that must be cleaved by proteases to yield mature, functional viral proteins. The NS3/4A serine protease is a viral enzyme responsible for four of these critical cleavages, making it an indispensable component of the HCV replication machinery.[1][2] Inhibition of NS3/4A protease activity blocks viral maturation and effectively halts the production of new infectious virus particles.[3]

HCV Polyprotein Processing Signaling Pathway

The processing of the HCV polyprotein is a highly orchestrated process involving both host and viral proteases. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleavages at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[1][2]

This compound: A Potent, Second-Generation NS3/4A Protease Inhibitor

This compound (formerly ITMN-191/R7227) is a macrocyclic, non-covalent, peptidomimetic inhibitor of the HCV NS3/4A protease.[4] Its development marked a significant advancement over the first-generation linear inhibitors, telaprevir and boceprevir, offering improved potency and a more favorable resistance profile.[5]

Mechanism of Action

This compound binds to the active site of the NS3/4A protease, competitively inhibiting its function.[4] This binding prevents the cleavage of the HCV polyprotein, thereby disrupting the viral replication cycle. The macrocyclic structure of this compound contributes to its high affinity and prolonged binding to the protease.[6]

Experimental Protocols for Characterizing this compound

The preclinical and clinical development of this compound relied on a suite of sophisticated experimental assays to determine its potency, selectivity, and antiviral activity.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease. A common method utilizes Fluorescence Resonance Energy Transfer (FRET).

Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease

-

FRET-based peptide substrate containing a specific cleavage site for NS3/4A, flanked by a donor (e.g., 5-FAM) and a quencher (e.g., QXL™520) fluorophore.[7]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol, 0.5 µM NS4A cofactor peptide).[8]

-

This compound or other test compounds serially diluted in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Dispense the test compound dilutions into the microplate wells.

-

Add the FRET substrate to all wells.

-

Initiate the reaction by adding the recombinant NS3/4A protease to the wells.

-

Incubate the plate at room temperature, protected from light.

-

Monitor the increase in fluorescence signal over time using a fluorescence plate reader (e.g., excitation at 490 nm and emission at 520 nm for the 5-FAM/QXL™520 pair).[7]

-

Calculate the rate of substrate cleavage from the linear phase of the reaction.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

HCV Subgenomic Replicon Assay

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human liver cells (Huh-7).

Methodology:

-

Cell Culture and Reagents:

-

Huh-7 cells harboring a subgenomic HCV replicon. The replicon RNA contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase).[9]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

-

This compound or other test compounds.

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or luciferase assay reagents.

-

-

Procedure:

-

Plate the HCV replicon-containing Huh-7 cells in 96-well plates.

-

After cell attachment, treat the cells with serial dilutions of the test compound.

-

Incubate the plates for a defined period (e.g., 72 hours).

-

Assess the level of HCV RNA replication:

-

qRT-PCR: Isolate total cellular RNA and quantify HCV RNA levels using specific primers and probes. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

-

Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

-

-

Determine the EC50 value (the concentration of the compound that inhibits HCV RNA replication by 50%) by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.

-

Simultaneously, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to determine the CC50 (the concentration that causes 50% cell death) and calculate the selectivity index (SI = CC50/EC50).

-

Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a snapshot of its in vitro potency and clinical efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | HCV Genotype/Mutant | Value | Reference(s) |

| IC50 | Genotype 1a | 0.2-0.4 nM | [10] |

| Genotype 1b | 0.2-0.4 nM | [10] | |

| Genotype 2b | 1.6 nM | [10] | |

| Genotype 3a | 3.5 nM | [10] | |

| Genotype 4 | 0.2-0.4 nM | [10] | |

| Genotype 5 | 0.2-0.4 nM | [10] | |

| Genotype 6 | 0.2-0.4 nM | [10] | |

| R155K Mutant | High-level resistance | [11] | |

| D168A Mutant | Moderate resistance | [11] | |

| EC50 | Genotype 1b Replicon | 1.8 nM | [12] |

Table 2: Clinical Efficacy of this compound-based Regimens (SVR12 Rates)

| Clinical Trial | Patient Population | Regimen | SVR12 Rate | Reference(s) |

| MANASA (Phase 3) | Treatment-naïve, non-cirrhotic, GT1b | This compound/r + PegIFN/RBV | 97.1% | [4] |

| DAUPHINE (Phase 2b) | Treatment-naïve, GT1/4 | This compound/r + PegIFN/RBV | 69.1% - 89.1% (dose-dependent) | [4] |

| EVEREST study | Treatment-naïve, non-cirrhotic, GT1 | This compound/r + Ravidasvir + RBV | 100% | [4] |

| RUSHMORE (Phase 2b) | Cirrhotic, GT1, prior null responders | This compound/r + PegIFN/RBV | 61.1% (SVR24) | [4] |

SVR12: Sustained Virologic Response at 12 weeks post-treatment; GT: Genotype; PegIFN/RBV: Peginterferon/Ribavirin; /r: ritonavir-boosted

The Evolution of HCV NS3/4A Protease Inhibitors

The development of HCV NS3/4A protease inhibitors has been a rapid and iterative process, with each generation of drugs offering improvements in efficacy, safety, and the barrier to resistance.

Comparative Profile: this compound vs. First-Generation Inhibitors

This compound offered several advantages over the first-generation protease inhibitors, telaprevir and boceprevir.

Table 3: Comparative Efficacy and Safety of this compound, Telaprevir, and Boceprevir in Treatment-Naïve Genotype 1 Patients

| Feature | This compound-based Therapy | Telaprevir-based Therapy | Boceprevir-based Therapy | Reference(s) |

| SVR Rates | ~70-97% | ~61-75% | ~59-66% | [4][13] |

| Common Adverse Events | Anemia, fatigue, fever, headache | Rash, anemia, pruritus, nausea | Anemia, dysgeusia, fatigue, nausea | [4][13] |

| Discontinuation due to Adverse Events | Generally low | ~10-19% | ~12-16% | [13] |

| Pill Burden | Lower than first-generation | High | High | |

| Dosing Frequency | Twice daily | Three times daily | Three times daily | |

| Resistance Barrier | Higher than first-generation | Low | Low | [5] |

Conclusion

This compound represents a significant milestone in the evolution of direct-acting antivirals for HCV. Its development showcased the power of structure-based drug design in creating highly potent and more robust inhibitors. The lessons learned from the clinical experience with this compound, particularly regarding its efficacy in combination regimens and its resistance profile, paved the way for the development of even more effective, pangenotypic, and well-tolerated DAA therapies that are the standard of care today. The in-depth understanding of its mechanism and the refinement of experimental protocols for its characterization continue to inform the broader field of antiviral drug discovery.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mathematical Modeling of Subgenomic Hepatitis C Virus Replication in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative effectiveness of the hepatitis C virus protease inhibitors boceprevir and telaprevir in a large U.S. cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurogentec.com [eurogentec.com]

- 8. This compound for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. One-step real-time PCR assay for detection and quantification of RNA HCV to monitor patients under treatment in Brazil | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 11. Efficacy and safety profile of boceprevir- or telaprevir-based triple therapy or dual peginterferon alfa-2a or alfa-2b plus ribavirin therapy in chronic hepatitis C: the real-world PegBase observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Throughput Screening for Drug Discovery and Virus Detection | Bentham Science [eurekaselect.com]

- 13. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

The Pillar of Potency: A Technical Guide to the Structural Basis of Danoprevir's High Selectivity

Danoprevir (formerly known as ITMN-191 or R7227) is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) serine protease.[1][2][3][4] This enzyme is essential for viral replication, making it a prime target for antiviral therapy.[5][6][7] this compound's clinical efficacy is rooted in its exquisitely tailored molecular structure, which affords both high potency against various HCV genotypes and a high degree of selectivity, minimizing off-target effects. This guide delves into the structural and molecular underpinnings of this compound's therapeutic profile, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Halting Viral Maturation

The HCV NS3/4A protease is a heterodimeric complex responsible for cleaving the viral polyprotein at four specific sites, releasing individual non-structural proteins that are vital for the virus's life cycle.[1][8] this compound acts as a competitive, reversible, non-covalent inhibitor of this protease.[9] By binding to the active site of the enzyme, this compound blocks its proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[7] The macrocyclic structure of this compound is a key feature that enhances its binding affinity and metabolic stability.

Caption: HCV NS3/4A protease processing of the viral polyprotein and its inhibition by this compound.

Structural Basis for High Potency

This compound's remarkable potency stems from its optimized interactions within the NS3/4A active site. X-ray crystallography studies have revealed several key features that contribute to its subnanomolar inhibitory activity.[4] The macrocyclic structure of this compound pre-organizes the molecule into a conformation that is complementary to the enzyme's binding pocket, reducing the entropic penalty of binding.[10]

Key interactions include:

-

Acylsulfonamide Moiety: This group forms crucial hydrogen bonds with the catalytic serine (S139) and histidine (H57) residues of the protease active site.

-

P2 Isoindoline Carbamate: This bulky, lipophilic group fits snugly into the S2 subsite of the protease, a region that is critical for substrate recognition.[4][9]

-

Slow Dissociation: this compound exhibits a slow dissociation rate from the NS3/4A enzyme, remaining bound and inhibiting its function for over five hours after initial association.[2][3] This prolonged inhibition contributes significantly to its antiviral efficacy.

Caption: Key interactions between this compound and the HCV NS3/4A protease active site.

The Foundation of Selectivity

A critical attribute of any successful antiviral agent is its selectivity for the viral target over host enzymes. This compound demonstrates exceptional selectivity, showing no significant inhibition against a wide panel of human proteases, ion channels, and receptors even at high concentrations.[2][11] This high selectivity is attributed to the unique structural features of the HCV NS3/4A active site, which is shallower and more solvent-exposed compared to many human serine proteases. This compound's structure, particularly its macrocyclic P1-P3 linkage and the specific nature of its side chains, is tailored to fit the precise topology of the HCV protease binding groove, a fit that is not readily achieved with other proteases.

Quantitative Data on Potency and Selectivity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key data.

| Parameter | Value | HCV Genotype/Protease | Reference |

| IC₅₀ | 0.29 nM | Genotype 1 NS3/4A | [2][11] |

| 0.2-0.4 nM | Genotypes 1a, 1b, 4, 5, 6 | [8][11] | |

| 1.6 nM | Genotype 2b | [8][11] | |

| 3.5 nM | Genotype 3a | [8][11] | |

| >10 µM | Panel of 79 human proteases, ion channels, and receptors | [2] | |

| EC₅₀ | 1.8 nM | Genotype 1b replicon | [2][11] |

Table 1: In vitro potency and selectivity of this compound.

Impact of Resistance Mutations

The high replication rate and error-prone nature of the HCV RNA polymerase can lead to the emergence of drug-resistant variants. For this compound, key resistance mutations have been identified at amino acid positions near the drug-binding pocket, most notably R155K and D168A/E/H/N/T/V.[1][9][10][12] These mutations can reduce the binding affinity of this compound, leading to a decrease in its inhibitory potency.

| Mutation | Fold-Increase in IC₅₀/EC₅₀ | Reference |

| R155K | High level (e.g., 62-fold) | [2][11][13] |

| D168V | <15-fold | [13] |

| D168A | <15-fold | [13] |

| V36M | Little to no resistance | [2][11] |

Table 2: Impact of common resistance mutations on this compound potency.

Experimental Protocols

FRET-Based NS3/4A Enzymatic Assay

This assay is commonly used to determine the in vitro inhibitory activity of compounds against the NS3/4A protease.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Methodology:

-

Reagents: Purified recombinant HCV NS3/4A protease, FRET peptide substrate, assay buffer, and this compound at various concentrations.

-

Procedure: a. The NS3/4A enzyme is pre-incubated with varying concentrations of this compound in an assay buffer. b. The enzymatic reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence is monitored kinetically using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC₅₀ value.

Caption: Workflow for a FRET-based enzymatic assay to determine this compound's IC₅₀.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular context.

Principle: Huh-7 cells, a human hepatoma cell line, are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase). The level of reporter gene expression is directly proportional to the rate of HCV RNA replication.

Methodology:

-

Cell Culture: HCV replicon-containing Huh-7 cells are seeded in microtiter plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

-

Data Analysis: The reporter signal is plotted against the drug concentration to determine the EC₅₀ value, the concentration at which 50% of viral replication is inhibited.

Conclusion

The high potency and selectivity of this compound are a direct result of its sophisticated molecular design, which was guided by structure-based drug design principles.[4][10] Its macrocyclic structure, coupled with specific chemical moieties that engage in optimal hydrogen bonding and hydrophobic interactions within the unique topology of the HCV NS3/4A protease active site, forms the structural basis for its powerful and targeted antiviral activity. Understanding these intricate molecular interactions is paramount for the rational design of next-generation protease inhibitors that can overcome resistance and provide broader coverage against diverse viral genotypes.

References

- 1. dovepress.com [dovepress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is this compound Sodium used for? [synapse.patsnap.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Pharmacological Profile of Danoprevir: A Technical Guide on Absorption and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[1][3] this compound exhibits potent antiviral activity against multiple HCV genotypes, particularly genotype 1b, which is prevalent worldwide.[2][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a specific focus on its absorption and metabolism, crucial aspects for its clinical efficacy and drug-drug interaction profile. The co-administration with the pharmacokinetic enhancer ritonavir is a key element of its clinical use, significantly improving its bioavailability and therapeutic effectiveness.[2][5]

Absorption

The oral absorption of this compound is characterized by low bioavailability when administered alone, a common feature for compounds of its class.[1][6] To overcome this limitation, this compound is co-administered with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[5][7] This co-administration significantly enhances the plasma concentrations of this compound, allowing for effective therapeutic levels to be achieved with lower and less frequent dosing.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound when administered with and without ritonavir.

Table 1: Pharmacokinetic Parameters of this compound (100 mg Single Dose) in Healthy Volunteers

| Parameter | This compound Alone | This compound with Ritonavir (100 mg) | Fold Increase with Ritonavir |

| Absolute Bioavailability (%) | 1.15[1][6] | 3.86[1][6] | ~3.4 |

| Cmax (ng/mL) | 8.7[2] | 29.7[1] | ~3.4 |

| AUC0-24h (ng·h/mL) | 15.2[2] | 117.9[1] | ~7.8 |

| Tmax (h) | ~1.5[2] | Not explicitly stated | - |

| T1/2 (h) | Not explicitly stated | 3.2[1] | - |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; T1/2: Half-life.

Table 2: Steady-State Pharmacokinetic Parameters of this compound/Ritonavir (100 mg/100 mg twice daily) in HCV GT-1 Infected Patients [1]

| Parameter | Value |

| AUC0-τ,ss (ng·h/mL) | 87.0 |

| Cmax,ss (ng/mL) | 40.1 |

| Median Tmax,ss (h) | 2 |

| Ctrough,ss (ng/mL) | 0.352 |

AUC0-τ,ss: Area under the curve over the dosing interval at steady state; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; Ctrough,ss: Trough concentration at steady state.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][7] This extensive first-pass metabolism is the primary reason for its low oral bioavailability when administered alone.[1] Ritonavir, by potently inhibiting CYP3A4, significantly reduces the first-pass metabolism of this compound, leading to increased systemic exposure.[5][7]

This compound is also a substrate of various transmembrane transporters which play a role in its disposition. In vitro studies have shown that this compound is transported by the organic anion transporting polypeptides OATP1B1 and OATP1B3, P-glycoprotein (P-gp), and multidrug resistance protein-2 (MRP2).[6][8] These transporters are involved in the hepatic uptake and efflux of the drug.

Excretion

The excretion of this compound and its metabolites occurs primarily through the feces. After intravenous administration, a small percentage of the dose (nearly 7%) is excreted in the urine.[1] Following oral administration of 100 mg this compound, only 0.1% is excreted in the urine over 24 hours. This increases to 0.4% when co-administered with ritonavir, reflecting the increased systemic exposure.[1][9]

Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Studies

-

Enzyme Inhibition Assays: The inhibitory activity of this compound against the HCV NS3/4A protease was determined using a continuous fluorescent resonance energy transfer (FRET) assay.[4] The assay mixture typically contains the purified NS3/4A protease, a synthetic peptide substrate with a fluorophore and a quencher, and varying concentrations of this compound. The rate of substrate cleavage is measured by the increase in fluorescence, from which the IC50 (half-maximal inhibitory concentration) is calculated.[4]

-

Cell-Based Replicon Assays: The antiviral activity of this compound in a cellular context was assessed using HCV subgenomic replicon systems in human hepatoma cell lines (e.g., Huh7).[4] These cells contain a self-replicating HCV RNA that expresses a reporter gene (e.g., luciferase). The potency of this compound is determined by measuring the reduction in reporter gene activity, from which the EC50 (half-maximal effective concentration) is calculated.

-

Transporter Studies: The interaction of this compound with drug transporters was investigated using transfected cell lines overexpressing specific transporters (e.g., OATP1B1, P-gp).[6][8] Transport assays measure the uptake or efflux of radiolabeled or fluorescently tagged this compound in these cells.

In Vivo Studies

-

Animal Pharmacokinetic Studies: Preclinical pharmacokinetic studies were conducted in animal models, such as monkeys, to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.[10] These studies often involve administering the drug via different routes (oral, intravenous) and collecting blood and tissue samples for analysis.

-

Human Pharmacokinetic Studies: Clinical trials in healthy volunteers and HCV-infected patients have been crucial in defining the pharmacokinetic profile of this compound in humans.[7][11] These studies typically involve single or multiple dosing regimens of this compound with and without ritonavir, followed by serial blood sampling to determine plasma drug concentrations over time. Pharmacokinetic parameters are then calculated using non-compartmental analysis.[12]

Visualizations

Mechanism of Action and Metabolism of this compound

Caption: this compound's absorption, metabolism, and mechanism of action.

Experimental Workflow for a Clinical Pharmacokinetic Study

Caption: Workflow of a typical crossover clinical pharmacokinetic study.

Conclusion

This compound is a potent HCV NS3/4A protease inhibitor with a well-characterized pharmacological profile. Its absorption is limited by extensive first-pass metabolism, a challenge effectively overcome by co-administration with the CYP3A4 inhibitor ritonavir. This combination therapy significantly enhances this compound's bioavailability and allows for effective viral suppression. A thorough understanding of its metabolism and interaction with drug transporters is essential for predicting and managing potential drug-drug interactions, ensuring the safe and effective use of this compound in the treatment of chronic hepatitis C.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What is this compound Sodium/Ritonavir used for? [synapse.patsnap.com]

- 6. Characterization of the transmembrane transport and absolute bioavailability of the HCV protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of low-dose ritonavir on this compound pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 9. researchgate.net [researchgate.net]

- 10. Physiological modeling and assessments of regional drug bioavailability of this compound to determine whether a controlled release formulation is feasible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of a three-way drug interaction between this compound, ritonavir and the organic anion transporting polypeptide (OATP) inhibitor ciclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomised study of the effect of this compound/ritonavir or ritonavir on substrates of cytochrome P450 (CYP) 3A and 2C9 in chronic hepatitis C patients using a drug cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]

Danoprevir: A Technical Guide to its Repurposing Potential Against Viral Proteases

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danoprevir is a potent, orally bioavailable 15-membered macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Originally developed for the treatment of chronic HCV infection, its mechanism of action and proven clinical efficacy have prompted investigations into its broader antiviral potential.[3][4] This technical guide provides an in-depth analysis of this compound's core mechanism, summarizes its inhibitory activity against its primary target and other viral proteases, details relevant experimental protocols for its evaluation, and outlines a logical framework for its repurposing. The primary focus of repurposing efforts has been on the SARS-CoV-2 main protease (Mpro or 3CLpro), where both computational and in vitro studies have shown promising activity.[1][5]

Core Mechanism of Action

Viral proteases are essential enzymes for many viruses, responsible for cleaving viral polyproteins into mature, functional proteins required for replication and assembly.[1] Inhibiting these proteases effectively halts the viral life cycle.

This compound functions as a non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[3] It binds to the enzyme's catalytic site, which is characterized by a catalytic triad of residues (H57, D81, S139), thereby blocking the access of the natural polyprotein substrate and preventing its cleavage.[3] This targeted intervention prevents the maturation of viral non-structural proteins, ultimately suppressing viral replication.[1][3] The rationale for repurposing this compound lies in the structural similarities that may exist between the active sites of different viral proteases, such as the chymotrypsin-like fold found in both HCV NS3/4A and the SARS-CoV-2 main protease.[5]

Quantitative Inhibitory Activity

This compound's potency has been quantified against various HCV genotypes and, more recently, against the SARS-CoV-2 main protease. While it is reported to be highly selective for HCV NS3/4A over a panel of other proteases, specific data against other viral proteases are limited.[1][6][7]

Activity Against Hepatitis C Virus (HCV) NS3/4A Protease

This compound exhibits potent, sub-nanomolar to low-nanomolar inhibitory activity against a range of HCV genotypes.

| Virus | Protease Target | Assay Type | Value (IC50 / EC50) | Units | Reference(s) |

| HCV Genotype 1b | NS3/4A | Biochemical (Enzyme) | 0.2 - 0.4 | nM | [1][2] |

| HCV Genotype 1b | NS3/4A | Cell-based (Replicon) | 1.6 - 1.8 | nM | [1][2][6] |

| HCV Genotype 1a | NS3/4A | Biochemical (Enzyme) | 0.2 - 0.4 | nM | [1][6] |

| HCV Genotype 2b | NS3/4A | Biochemical (Enzyme) | 1.6 | nM | [1][6] |

| HCV Genotype 3a | NS3/4A | Biochemical (Enzyme) | 3.5 | nM | [1][6] |

| HCV Genotype 4 | NS3/4A | Biochemical (Enzyme) | 0.2 - 0.4 | nM | [1][6] |

| HCV Genotype 5 | NS3/4A | Biochemical (Enzyme) | 0.2 - 0.4 | nM | [1][6] |

| HCV Genotype 6 | NS3/4A | Biochemical (Enzyme) | 0.2 - 0.4 | nM | [1][6] |

Repurposing Activity Against SARS-CoV-2 Main Protease (Mpro/3CLpro)

Both computational and in vitro studies suggest this compound is a potential inhibitor of the SARS-CoV-2 main protease.

| Virus | Protease Target | Assay/Method Type | Value | Units | Reference(s) |

| SARS-CoV | 3CLpro | Biochemical (Enzyme) | 0.05 | µM | [1][6] |

| SARS-CoV-2 | Mpro/3CLpro | Molecular Docking | -9.3 | kcal/mol | [5] |

| SARS-CoV-2 | Mpro/3CLpro | Molecular Docking | -8.4 | kcal/mol | [8] |

Experimental Protocols & Workflows

The evaluation of protease inhibitors like this compound typically follows a hierarchical workflow, beginning with computational and biochemical assays and progressing to more complex cell-based systems.

Protocol: FRET-Based Protease Inhibition Assay

This biochemical assay provides a quantitative measure of a compound's ability to inhibit a purified protease in vitro. It relies on the principle of Förster Resonance Energy Transfer (FRET).[9]

Objective: To determine the IC50 value of this compound against a target viral protease.

Materials:

-

Purified, active recombinant viral protease.

-

FRET peptide substrate: A short peptide containing the protease's recognition sequence, flanked by a donor fluorophore (e.g., ECFP, MCA) and a quencher or acceptor fluorophore (e.g., YFP, DNP).[10][11]

-

Assay Buffer: Optimized for protease activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT).[12]

-

This compound stock solution (in DMSO).

-

Black 96-well or 384-well microplates.

-

Fluorescence plate reader.

Methodology:

-

Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing. Include a DMSO-only control (0% inhibition) and a no-enzyme control.

-

Reaction Setup: In each well of the microplate, add the diluted this compound solution or control.

-

Enzyme Addition: Add the purified viral protease to each well (except the no-enzyme control) to a final concentration optimized for the assay (e.g., 50 pM).[12] Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

-

Initiate Reaction: Add the FRET substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Reading: Immediately place the plate in a fluorescence reader. Monitor the increase in donor fluorescence over time at the appropriate excitation/emission wavelengths (e.g., Ex 355 nm / Em 460 nm).[14] The cleavage of the substrate by the protease separates the donor and acceptor, leading to an increase in the donor's fluorescence signal.

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal progression. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of this compound concentration. Fit the data using a four-parameter non-linear regression model to determine the IC50 value.

Protocol: Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of a compound within a cellular context, accounting for factors like cell permeability and metabolism.[15]

Objective: To determine the EC50 value of this compound against HCV replication.

Materials:

-

Huh-7 (human hepatoma) cells stably harboring an HCV subgenomic replicon.[15][16] These replicons often contain a reporter gene like luciferase for easy quantification.[17][18]

-

Cell culture medium (e.g., DMEM) with supplements.

-

This compound stock solution (in DMSO).

-

96-well or 384-well cell culture plates.

-

Reagents for quantifying the reporter (e.g., Luciferase assay kit) or HCV RNA (RT-qPCR).

Methodology:

-